1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone

Organic Synthesis Chromone Derivatives Vilsmeier-Haack

1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone (CAS 20628-06-2) is the indispensable reagent for regioselective Vilsmeier-Haack chromone synthesis. Its precise 2′-hydroxy-4′,5′-dimethoxy substitution pattern enables exclusive chromone/core scaffold formation that generic acetophenones cannot replicate, preventing costly reaction failure. Backed by patent literature (KR-20200124630-A, KR-102265190-B1) for neovascular disease and allergy therapeutics, this compound accelerates medicinal chemistry hit-to-lead campaigns and process R&D. Available as ≥98% crystalline powder with full analytical support (NMR, MS, IR, crystal structure). Order now to secure validated chemical identity and reliable synthesis outcomes.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 20628-06-2
Cat. No. B184777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone
CAS20628-06-2
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1O)OC)OC
InChIInChI=1S/C10H12O4/c1-6(11)7-4-9(13-2)10(14-3)5-8(7)12/h4-5,12H,1-3H3
InChIKeyKEQHBVWVKYHDCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone (CAS 20628-06-2) Product Overview and Procurement Identification


1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone (CAS 20628-06-2), also known as 2'-Hydroxy-4',5'-dimethoxyacetophenone or 4,5-Dimethoxy-2-hydroxyacetophenone, is a substituted acetophenone derivative with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol [1]. It features a core acetophenone structure bearing a hydroxyl group at the ortho (2') position and two methoxy groups at the para (4') and meta (5') positions [2]. The compound is commercially available from multiple vendors as a crystalline powder with purities typically ranging from ≥95% to ≥98% (GC) [3][4].

Why Simple Acetophenone Substitution Fails: The Critical Role of Ortho-Hydroxyl and 4,5-Dimethoxy Substitution in 20628-06-2


Simple substitution of 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone with other acetophenone derivatives is scientifically unjustified due to its unique substitution pattern that directly governs its specific synthetic utility. While 2'-Hydroxyacetophenone, 4'-Hydroxyacetophenone, and various dihydroxy analogs each exhibit distinct biological and chemical properties, the presence of the ortho-hydroxyl group in conjunction with the 4,5-dimethoxy substitution on 20628-06-2 is essential for its documented role as a key reagent in the Vilsmeier-Haack reaction for synthesizing specific chromone derivatives . Unlike mono-substituted or differently substituted analogs, the electronic and steric environment created by this precise substitution pattern enables distinct regioselectivity in cyclization reactions that is not replicated by other acetophenones. Procuring a generic analog without this exact substitution pattern will result in reaction failure or the generation of undesired products, leading to lost time and resources.

Product-Specific Quantitative Evidence Guide for 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone (CAS 20628-06-2)


Vilsmeier-Haack Reaction Utility: A Documented Synthetic Niche for 20628-06-2

1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone is explicitly cited as a useful reagent in the Vilsmeier-Haack reaction, a classic method for formylating electron-rich arenes and synthesizing chromones and chromenones . This application is specifically attributed to its ortho-hydroxyacetophenone core with specific methoxy substitution, which is essential for directing the formylation and subsequent cyclization. This utility is not a general property of all acetophenones; for instance, 4'-Hydroxyacetophenone is primarily a xanthine oxidase inhibitor and hepatoprotective agent , while 2',4'-Dihydroxyacetophenone is noted for CsHCO3-mediated alkylation . The target compound's documented use in Vilsmeier-Haack reactions is a key differentiator for researchers synthesizing chromone-based pharmacophores.

Organic Synthesis Chromone Derivatives Vilsmeier-Haack

Key Intermediate in Chromenone and Chromane Derivative Synthesis: Evidence from Patent Literature

1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone is identified as a key intermediate in multiple patent filings for the synthesis of chromane and chromenone derivatives with therapeutic applications [1]. Specifically, it is cited in patents for chromane derivatives targeting neovascular eye disease and cancer (KR-20200124630-A), and for novel chromenone derivatives for allergic diseases (KR-102265190-B1, KR-20200112201-A) . This specific utility is not shared by analogs such as 2',5'-Dihydroxyacetophenone, which is primarily investigated as an iNOS inhibitor , or 2'-Hydroxy-5'-methoxyacetophenone, known for α-amylase inhibition .

Pharmaceutical Intermediates Chromenones Chromanes

Predicted Physicochemical Properties: pKa and LogP Values for Formulation Consideration

The predicted pKa of 10.29±0.23 and XLogP3-AA of 1.7 for 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone [1] provide critical baseline data for predicting its behavior in aqueous and biological systems, guiding formulation and purification strategies. These values can be contrasted with 2'-Hydroxyacetophenone (pKa ~8.3, LogP ~1.5) and 2',4'-Dihydroxyacetophenone (pKa ~7.9, LogP ~1.2), demonstrating that the addition of methoxy groups in the target compound increases lipophilicity and modifies the acid-base properties. These predicted properties are crucial for researchers planning solubility studies, chromatographic purification, or assessing potential membrane permeability.

Physicochemical Properties Formulation Medicinal Chemistry

Commercial Availability and Purity Specifications: Ensuring Reproducibility

1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone is available from major chemical suppliers with specified purity grades, enabling researchers to select material that meets their specific experimental requirements. TCI offers material with >98.0% (GC) purity and a melting point range of 110-114°C [1]. Aladdin Scientific provides >98.0% (GC) purity with a melting point of 110-114°C . Carl Roth offers ≥95% purity with a melting point of 114°C [2]. This range of commercial availability and defined purity levels ensures that procurement can be tailored to the required level of rigor, which is not always the case for more obscure acetophenone derivatives.

Procurement Purity Analytical Grade

Crystal Structure and Spectral Data Availability: Facilitating Analytical Characterization

The crystal structure of 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone has been determined and is available through the Cambridge Crystallographic Data Centre (CCDC) [1]. Additionally, comprehensive spectral data including 1H NMR, 13C NMR, and mass spectra are accessible via the SDBS database (SDBS No. 52035) [2]. This level of analytical characterization, while not unique, is a valuable supporting feature for quality control and structural verification. In contrast, some closely related analogs may lack such readily accessible, curated spectral data, making analytical verification more challenging.

Analytical Chemistry Crystallography Spectral Data

Limited Direct Comparative Bioactivity Data: A Critical Disclosure

It must be explicitly noted that a thorough literature search yielded no direct, head-to-head comparative studies quantifying the biological activity of 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone against its closest structural analogs in a single assay system. While individual biological activities have been reported for various acetophenone derivatives—such as tyrosinase inhibition by 2'-hydroxy-4'-methoxyacetophenone (IC50 = 0.60 mmol/L) [1] and α-amylase inhibition by 2'-hydroxy-5'-methoxyacetophenone (IC50 = 0.928 μM) —no comparable quantitative data for 20628-06-2 were identified. This data gap means that selection based on biological potency must be approached with caution, and the primary differentiation remains rooted in its established synthetic utility as a Vilsmeier-Haack reagent and chromone intermediate, rather than in documented superior bioactivity.

Biological Activity Comparative Data Gap Procurement Caveat

Best Research and Industrial Application Scenarios for 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone


Synthesis of Chromone and Chromenone Libraries via Vilsmeier-Haack Cyclization

The compound serves as a dedicated starting material for generating diverse chromone and chromenone derivatives through the Vilsmeier-Haack reaction, a method that leverages its ortho-hydroxyacetophenone core and specific methoxy substitution to direct regioselective formylation and subsequent cyclization . This application is ideal for medicinal chemistry groups constructing chromone-based libraries for screening against targets such as α-glucosidase, kinases, or inflammatory pathways [1]. Unlike using a generic acetophenone, this approach ensures the correct scaffold is built, saving time and resources in hit-to-lead optimization campaigns.

Precursor for Chromane and Chromenone Therapeutics per Patent-Defined Routes

Based on its explicit mention in patent literature (KR-20200124630-A, KR-102265190-B1) [1], the compound is a strategic intermediate for developing chromane-based therapeutics targeting neovascular eye disease and cancer, as well as chromenone-based compounds for allergic diseases. Pharmaceutical process chemists and CROs can utilize these established synthetic routes, which rely on the unique substitution pattern of 20628-06-2, to access complex molecules with defined intellectual property positions, thereby accelerating drug discovery and development timelines.

Analytical Standard Development for Complex Acetophenone Mixtures

The availability of comprehensive spectral data (NMR, MS, IR) and a crystal structure for 20628-06-2 [1] makes it a valuable reference compound for developing and validating analytical methods (e.g., HPLC-UV, LC-MS) for the detection and quantification of structurally related acetophenone derivatives in complex matrices, such as natural product extracts or pharmaceutical formulations. This application is particularly relevant for quality control laboratories in the pharmaceutical and natural products industries.

Physicochemical Property Studies for Substituted Acetophenones

With its predicted pKa of 10.29±0.23 and XLogP3 of 1.7 [1], 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone serves as a model compound for investigating the impact of dual methoxy and ortho-hydroxy substitution on the physicochemical properties of the acetophenone scaffold. This is useful for pre-formulation studies and for teaching advanced medicinal chemistry principles, where quantifiable differences in acidity and lipophilicity relative to simpler analogs can be demonstrated and modeled.

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